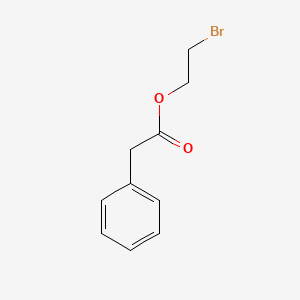
2-Bromoethyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 2-phenylacetate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid, where the hydrogen atom in the ethyl group is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromoethyl 2-phenylacetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted phenylacetates depending on the nucleophile used.
Reduction Reactions: The major product is 2-phenylethanol.
Scientific Research Applications
Chemistry: 2-Bromoethyl 2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the synthesis of enzyme inhibitors that target specific metabolic pathways .
Medicine: this compound is a precursor in the synthesis of certain pharmaceuticals, including drugs with anti-inflammatory and analgesic properties. It is also used in the development of prodrugs that are activated in vivo to release the active drug .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the synthesis of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-phenylacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phenylacetate moiety into target molecules .
Comparison with Similar Compounds
Ethyl 2-bromophenylacetate: Similar in structure but with an ethyl group instead of a bromoethyl group.
2-Bromoethyl acetate: Lacks the phenyl group, making it less versatile in organic synthesis.
2-Bromoethyl benzoate: Contains a benzoate group instead of a phenylacetate group, leading to different reactivity and applications.
Uniqueness: 2-Bromoethyl 2-phenylacetate is unique due to its combination of the phenylacetate moiety and the bromoethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
6282-47-9 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromoethyl 2-phenylacetate |
InChI |
InChI=1S/C10H11BrO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
ZWWGBCATTSMQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
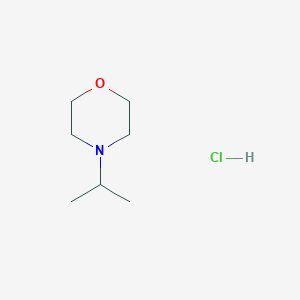


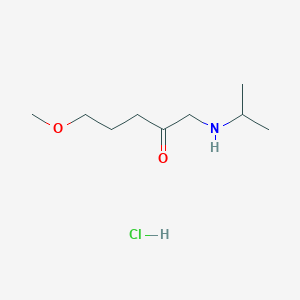
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
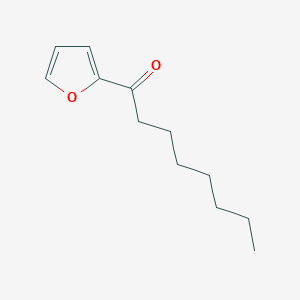

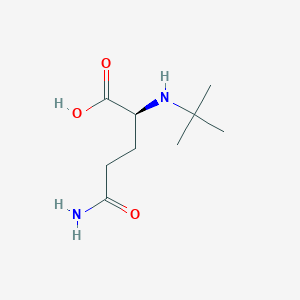

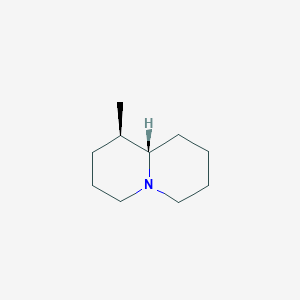

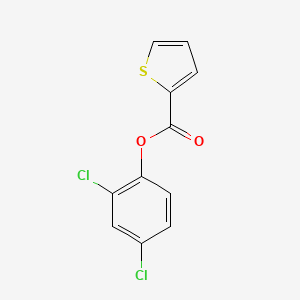
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
